3-nonylsulfanyl-1H-1,2,4-triazol-5-amine 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC1206294
InChI: InChI=1S/C11H22N4S/c1-2-3-4-5-6-7-8-9-16-11-13-10(12)14-15-11/h2-9H2,1H3,(H3,12,13,14,15)
SMILES: CCCCCCCCCSC1=NNC(=N1)N
Molecular Formula: C11H22N4S
Molecular Weight: 242.39g/mol

3-nonylsulfanyl-1H-1,2,4-triazol-5-amine

CAS No.:

Cat. No.: VC1206294

Molecular Formula: C11H22N4S

Molecular Weight: 242.39g/mol

* For research use only. Not for human or veterinary use.

3-nonylsulfanyl-1H-1,2,4-triazol-5-amine -

Specification

Molecular Formula C11H22N4S
Molecular Weight 242.39g/mol
IUPAC Name 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
Standard InChI InChI=1S/C11H22N4S/c1-2-3-4-5-6-7-8-9-16-11-13-10(12)14-15-11/h2-9H2,1H3,(H3,12,13,14,15)
Standard InChI Key LVDBFSNMSYAADT-UHFFFAOYSA-N
SMILES CCCCCCCCCSC1=NNC(=N1)N
Canonical SMILES CCCCCCCCCSC1=NNC(=N1)N

Introduction

Chemical Structure and Identification

Molecular Characteristics

3-Nonylsulfanyl-1H-1,2,4-triazol-5-amine features a 1,2,4-triazole core with a nonylsulfanyl (C₉H₁₉S-) substituent at position 3 and an amino group (-NH₂) at position 5. This structure differs from the related compound 5-nonyl-1H-1,2,4-triazol-3-amine (documented in search result ) primarily through the presence of a sulfur atom connecting the nonyl chain to the triazole ring.

Identification Properties

Based on structural analysis and comparison with similar compounds, the following identification properties can be determined:

PropertyValueBasis for Determination
Molecular FormulaC₁₁H₂₂N₄SCalculated from structure
Molecular Weight242.39 g/molCalculated from atomic masses
Structural IsomerismExhibits potential tautomerismInferred from 1,2,4-triazole properties
Functional GroupsAmino (-NH₂), nonylsulfanyl (C₉H₁₉S-)Structure analysis

Structural Comparison

The compound shares core similarities with other documented triazole derivatives while maintaining distinct features:

CompoundMolecular WeightKey Differences
5-nonyl-1H-1,2,4-triazol-3-amine210.32 g/mol Lacks sulfur linkage; reversed positions of functional groups
3-Amino-5-methyl-1,2,4-triazole98.11 g/mol Contains methyl rather than nonylsulfanyl group; reversed positions of groups
3-Amino-1,2,4-triazole (3-AT)Significantly lowerLacks both nonyl chain and sulfur linkage

Physical and Chemical Properties

Predicted Physical Properties

While specific experimental data is unavailable, the following properties can be predicted based on structural features and similar compounds:

PropertyPredicted Value/CharacteristicReasoning
Physical StateSolid at room temperatureBased on similar triazoles
SolubilityModerate in organic solvents; limited water solubilityDue to nonyl chain length and sulfur moiety
TautomerismExhibits annular prototropic tautomerismCommon property of 1,2,4-triazoles

Chemical Reactivity

The compound's reactivity would be influenced by several structural features:

  • The 1,2,4-triazole ring serves as a key pharmacophore with potential for hydrogen bonding through nitrogen atoms

  • The amino group at position 5 provides a nucleophilic site for potential derivatization

  • The nonylsulfanyl group contributes lipophilicity and potential for hydrophobic interactions

Spectroscopic Characteristics

Based on related compounds, the following spectroscopic properties would be expected:

  • NMR spectroscopy would show characteristic signals for:

    • Triazole ring protons

    • Amino group protons

    • Nonyl chain methylene and methyl protons

    • Carbon-sulfur bond connectivity

  • Mass spectrometry would likely show fragmentation patterns similar to those observed for 5-nonyl-1H-1,2,4-triazol-3-amine, with additional fragments resulting from the sulfur linkage

Synthesis and Preparation Methods

Reference Synthetic Methods

The synthesis of related 1,2,4-triazole derivatives provides valuable insights:

  • From search result , complementary pathways for preparing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involve:

    • Preparation of N-guanidinosuccinimide followed by reaction with amines

    • Alternative pathway starting with N-arylsuccinimides reacted with aminoguanidine hydrochloride

  • From search result , the synthesis of 5-(1-Benzyl-1H- triazol-4-yl)-4-phenyl-4H- triazole-3-thiol derivatives involves:

    • Formation of hydrazides

    • Reaction with isothiocyanates

    • Cyclization to form the triazole ring

Purification Considerations

Purification of the target compound would likely require:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for removal of reaction by-products

  • Characterization through spectroscopic methods to confirm structural integrity

Biological Activities and Applications

Agricultural Applications

The agricultural potential can be inferred from related compounds:

  • Herbicidal activity: 3-Amino-1,2,4-triazole (3-AT) is a documented nonselective systemic triazole herbicide that inhibits imidazoleglycerol-phosphate dehydratase

  • The nonylsulfanyl group might modify the compound's herbicidal profile, potentially affecting:

    • Selectivity toward specific plant species

    • Environmental persistence

    • Absorption and translocation within plant tissues

Industrial and Chemical Applications

As noted for related compounds:

  • Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals

  • Possible applications in material science due to nitrogen-rich heterocyclic structure

  • Potential utility as a ligand in coordination chemistry due to multiple potential binding sites

Research Status and Future Directions

Current Research Limitations

Several factors limit current understanding of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine:

  • Limited published literature specifically addressing this compound

  • Lack of comprehensive characterization data and structure-activity relationships

  • Insufficient comparative studies with structurally similar compounds

Promising Research Directions

Future investigations might productively focus on:

  • Comprehensive synthesis and characterization

  • Evaluation of anti-inflammatory activity, following methodologies used for related compounds

  • Assessment of potential herbicidal properties, building on knowledge of 3-AT

  • Exploration of tautomeric behavior using advanced spectroscopic techniques

Computational and Structural Studies

Computational approaches could elucidate:

  • Preferred tautomeric forms under various conditions

  • Binding affinities to potential biological targets

  • Structure-activity relationships to guide rational design of derivatives with enhanced properties

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